molecular formula C9H13NO4S B2426526 N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide CAS No. 51038-86-9

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2426526
CAS No.: 51038-86-9
M. Wt: 231.27
InChI Key: URUDZXYVCKKXIK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO4S and its molecular weight is 231.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide has been evaluated for its potential in cancer treatment. Compounds from sulfonamide-focused libraries, including this compound, have been tested in cell-based antitumor screens. Notably, these compounds have shown promise as cell cycle inhibitors and have even progressed to clinical trials. For instance, compounds similar to this compound have been identified as orally active agents disrupting tubulin polymerization, a key process in cell division, making them potentially effective in combating various cancer cell lines (Owa et al., 2002).

Chemical Synthesis and Reactivity

This compound has been involved in studies focusing on chemical synthesis and reactivity. For example, it has been used as a precursor in the preparation of chlorinated products, indicating its versatility in chemical reactions (Pu et al., 2016). Additionally, its crystal structures have been analyzed to understand its supramolecular architecture, which is significant for developing new materials and understanding molecular interactions (Rodrigues et al., 2015).

Molecular Biology and Genomics

In molecular biology and genomics, this compound has been used to study gene expression changes. This research is crucial for understanding the drug-sensitive cellular pathways and the pharmacophore structure required for effective antitumor activity (Owa et al., 2002).

Photodynamic Therapy

Recent studies have explored the use of this compound in photodynamic therapy, particularly in the treatment of cancer. Its derivatives have shown potential in generating singlet oxygen, a critical component in photodynamic therapy aimed at destroying cancer cells (Pişkin et al., 2020).

Tubulin Polymerization Inhibition

The compound has shown potential as a tubulin polymerization inhibitor. This mechanism is valuable in the development of anticancer drugs since it can disrupt the microtubule network crucial for cell division. Such properties have led to its exploration as a therapeutic agent in various cancer treatments (Koyanagi et al., 1994).

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUDZXYVCKKXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3.5 mL (3.54 g, 58 mmol) of ethanolamine in 20 mL of THF and 5 mL of water, was added 10.7 mL of triethylamine. After cooling in an ice bath, 10.53 g (51 mmol) of para-methoxybenzenesulfonyl chloride was slowly added over ten minutes. After stirring at room temperature for 1 hour, the solvent was removed under reduced pressure and ethyl acetate and water added. The organic layer was separated, washed with 5% KHSO4 and brine, dried over sodium sulfate, filtered and stripped to afford 10.3 g of the desired N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, m/e=238 (M+Li).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The preparation is carried out as in Example 1(a) from 413.3 g (2 mol) of p-methoxybenzenesulphonyl chloride and 128.3 g (2.1 mol) of ethanolamine.
Quantity
413.3 g
Type
reactant
Reaction Step One
Quantity
128.3 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the primary target of compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in neurons?

A1: Compounds containing this compound, like KN-93, primarily target the α-calcium–calmodulin-dependent protein kinase II (αCaMKII) in neurons. [, , , ]

Q2: How does inhibiting αCaMKII with these compounds affect neuronal activity?

A2: Inhibiting αCaMKII with compounds containing this compound can have several effects on neuronal activity, including:

  • Modulating synaptic plasticity: In experimental Parkinson's disease models, KN-93 reversed alterations in corticostriatal synaptic plasticity. []
  • Altering NMDA receptor function: These compounds can block the facilitating effect of clozapine on NMDA-induced currents in medial prefrontal cortex pyramidal cells. []
  • Influencing dendritic spine plasticity: KN-93 suppressed RGD-induced actin reorganization and synapse remodeling, suggesting a role for CaMKII in integrin-mediated spine remodeling. []
  • Affecting neurotrophin secretion: KN-93 inhibited depolarization-induced postsynaptic secretion of BDNF and NT-3, indicating CaMKII's role in this process. []

Q3: What specific molecular changes have been linked to αCaMKII inhibition by KN-93 in the context of Parkinson's disease?

A3: In a Parkinson's disease model, KN-93 normalized αCaMKII autophosphorylation levels and reversed the abnormal assembly and anchoring of the kinase to the NMDA receptor complex. This normalization was associated with improvements in both corticostriatal synaptic plasticity and motor behavior deficits. []

Q4: Does inhibiting CaMKII with these compounds affect dopamine receptor function?

A4: Research suggests that while CaMKII inhibition itself might not directly impact dopamine receptor function, it can influence dopamine-mediated processes. For example, in nucleus accumbens neurons, prolonged reduction of ATP-mediated responses induced by L-Glutamate was abolished by CaMKII inhibitors KN-62 and KN-93, indicating potential interactions between glutamate and nucleotide receptors. []

Q5: Besides neuroscience, are there other biological processes where this compound-containing compounds show activity?

A6: Yes, research indicates that CaMKII activation, potentially targetable by this compound-containing compounds, regulates omega-3 polyunsaturated fatty acid biosynthesis in rat skeletal muscle. This finding suggests a potential role for CaMKII in metabolic diseases and expands the potential applications of these compounds. []

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